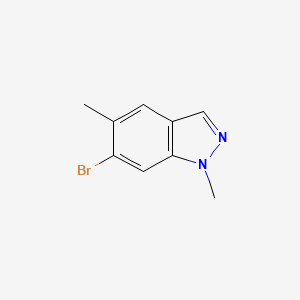

6-Bromo-1,5-dimethyl-1H-indazole

描述

Significance of Indazole Scaffold in Medicinal Chemistry and Drug Discovery

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. austinpublishinggroup.combeilstein-journals.org This versatility makes indazole derivatives a rich source of potential therapeutic agents for a wide array of diseases. beilstein-journals.orgresearchgate.net The unique chemical properties and the two tautomeric forms of indazole, 1H-indazole and 2H-indazole, provide a foundation for diverse structural modifications, allowing for the fine-tuning of pharmacological profiles. medchemexpress.comsigmaaldrich.com The 1H-indazole tautomer is generally more stable and is a common feature in many biologically active compounds. austinpublishinggroup.commedchemexpress.com

Broad Spectrum of Biological Activities of Indazole Derivatives

Derivatives of the indazole scaffold have been shown to exhibit a wide range of biological activities. These include anti-inflammatory, antibacterial, antifungal, anti-HIV, antiarrhythmic, and antitumor properties. austinpublishinggroup.commedchemexpress.com The ability of the indazole nucleus to be functionalized at various positions allows for the creation of extensive libraries of compounds, which can be screened for activity against numerous biological targets. researchgate.net For instance, research has demonstrated the potential of indazole derivatives as kinase inhibitors, which are crucial in cancer therapy. nih.govnih.gov Other studies have highlighted their efficacy against various pathogens, including protozoa, bacteria, and yeasts. nih.gov

Indazole as a Privileged Scaffold in Pharmaceutical Products

The term "privileged scaffold" aptly describes the indazole core due to its frequent appearance in commercially successful drugs and clinical candidates. austinpublishinggroup.combeilstein-journals.org Its structural features allow it to serve as a versatile template for designing ligands that can interact with a variety of biological receptors and enzymes. austinpublishinggroup.com This has led to the identification of at least 43 indazole-based therapeutic agents that are either in clinical use or undergoing clinical trials for a range of conditions. nih.gov The adaptability of the indazole ring system enables medicinal chemists to develop compounds with improved potency, selectivity, and pharmacokinetic properties. researchgate.net

FDA-Approved Drugs Containing Indazole Core and Clinical Applications

Several drugs incorporating the indazole scaffold have received approval from the U.S. Food and Drug Administration (FDA) and are utilized in various therapeutic areas. These successes underscore the clinical importance of this heterocyclic system. nih.gov

| Drug Name | Clinical Application |

| Axitinib | Treatment of advanced renal cell carcinoma. nih.govresearchgate.net |

| Benzydamine | A locally-acting nonsteroidal anti-inflammatory drug (NSAID) for the relief of pain and inflammation. medchemexpress.comresearchgate.net |

| Entrectinib | Treatment of ROS1-positive non-small cell lung cancer and NTRK fusion-positive solid tumors. nih.govnih.gov |

| Granisetron | A 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy and radiation therapy. nih.govresearchgate.net |

| Pazopanib | A tyrosine kinase inhibitor used for the treatment of renal cell carcinoma and soft tissue sarcoma. medchemexpress.comnih.gov |

| Niraparib | A PARP inhibitor for the treatment of ovarian, fallopian tube, and primary peritoneal cancer. medchemexpress.com |

These examples highlight the diverse therapeutic applications of indazole-based drugs, ranging from oncology to supportive care. nih.govnih.govresearchgate.net

Rationale for Investigating Substituted Indazoles, with Focus on Halogenated and Alkylated Variants

The investigation of substituted indazoles is driven by the quest to discover novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacological properties. The strategic modification of the indazole core with various substituents, such as halogens and alkyl groups, is a key approach in modern drug discovery. researchgate.net

Importance of Structural Modifications and Substituent Effects on Biological and Chemical Properties

Halogenation, the introduction of halogen atoms, is a common strategy in medicinal chemistry. Halogens can form halogen bonds, which are non-covalent interactions that can enhance binding affinity and selectivity for a target protein. acs.org The position and type of halogen can significantly impact the biological activity. For example, in a series of synthetic cannabinoid receptor agonists with a halogenated indazole core, analogs with a fluorine at the 5-position exhibited the lowest EC50 values, indicating higher potency. nih.gov

Alkylation, the addition of alkyl groups, can also modulate a compound's properties. Methyl groups, for instance, can enhance binding to a target by occupying hydrophobic pockets and can also influence the metabolic stability of the molecule. nih.gov The regioselective alkylation of indazoles is a critical aspect of synthesis, as the position of the alkyl group (N1 vs. N2) can lead to different biological activities. beilstein-journals.orgnih.gov

Contextualizing 6-Bromo-1,5-dimethyl-1H-indazole within Indazole Research

The compound this compound is a specific example of a halogenated and alkylated indazole derivative. sigmaaldrich.comnih.gov While direct research on the biological activity of this exact compound is not extensively documented in the provided search results, its structural features place it within a well-established area of medicinal chemistry research. The bromine atom at the 6-position and the methyl groups at the 1 and 5-positions are key modifications. sigmaaldrich.com

The presence of a bromine atom suggests potential for enhanced binding affinity through halogen bonding and other interactions. acs.org Bromo-substituted indazoles, such as 6-bromo-1H-indazole, are utilized as building blocks in the synthesis of compounds with potential antimicrobial and anticancer activities. researchgate.netresearchgate.net The methylation at the N1 position directs the synthesis towards a specific regioisomer, which is crucial for consistent biological activity. beilstein-journals.org The additional methyl group at the 5-position can further influence the compound's interaction with biological targets. chemimpex.com Structurally similar compounds, like 6-bromo-1-methyl-1H-indazol-4-amine, are investigated for their potential as anticancer and anti-inflammatory agents. Therefore, this compound represents a scaffold of interest for the development of new therapeutic agents, building upon the established principles of indazole chemistry and the demonstrated impact of halogenation and alkylation on biological function. nih.govchemimpex.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-bromo-1,5-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIZYXBZBDVQMCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)N(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657248 | |

| Record name | 6-Bromo-1,5-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-83-7 | |

| Record name | 6-Bromo-1,5-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization of 6 Bromo 1,5 Dimethyl 1h Indazole

Advanced Spectroscopic Techniques for Structural Elucidationresearchgate.netresearchgate.net

The definitive structure of 6-Bromo-1,5-dimethyl-1H-indazole is established through a combination of spectroscopic methods. Each technique provides unique and complementary information, and together they allow for an unambiguous assignment of the molecular structure. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. nih.gov For substituted indazoles, NMR is particularly crucial for distinguishing between isomers, such as N-1 and N-2 substituted derivatives. acs.orgmdpi.com

¹H NMR Spectroscopy : The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, specific chemical shifts are expected for the aromatic protons and the two methyl groups. The protons on the indazole ring system will appear as distinct signals in the aromatic region, with their splitting patterns (coupling constants) revealing their positions relative to each other. The two methyl groups (N-CH₃ and C-CH₃) will each exhibit a singlet in the aliphatic region, with their exact chemical shifts influenced by their position on the indazole ring.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The chemical shifts of the carbon atoms in the indazole ring are diagnostic and can be used to confirm the substitution pattern. mdpi.comnih.gov The carbon attached to the bromine atom (C-6) will have its chemical shift influenced by the halogen's electronegativity. The signals for the two methyl carbons will appear in the upfield region of the spectrum.

2D NMR Techniques : Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are employed to establish connectivity. COSY identifies proton-proton couplings, helping to assign adjacent protons on the aromatic ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations between protons and carbons. These experiments are instrumental in confirming the precise placement of the methyl groups and the bromine atom on the indazole scaffold.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is a 2D NMR technique that identifies protons that are close in space, regardless of whether they are bonded. This is particularly useful for confirming the regiochemistry of substitution on the indazole ring. For instance, a NOESY experiment could show a spatial correlation between the protons of the N1-methyl group and the H-7 proton, confirming the N-1 substitution.

| Expected ¹H NMR Data for this compound | | :--- | :--- | | Proton | Expected Chemical Shift (ppm) | | H-3 | 7.5 - 8.0 | | H-4 | 7.0 - 7.5 | | H-7 | 7.5 - 8.0 | | N1-CH₃ | 3.8 - 4.2 | | C5-CH₃ | 2.3 - 2.7 |

| Expected ¹³C NMR Data for this compound | | :--- | :--- | | Carbon | Expected Chemical Shift (ppm) | | C-3 | 130 - 135 | | C-3a | 120 - 125 | | C-4 | 120 - 125 | | C-5 | 130 - 135 | | C-6 | 110 - 115 | | C-7 | 115 - 120 | | C-7a | 135 - 140 | | N1-CH₃ | 30 - 35 | | C5-CH₃ | 15 - 20 |

Mass Spectrometry (MS, HRMS, GC-MS, LC-MS/MS, LC-HRMS)researchgate.netmdpi.com

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.netresearchgate.net

MS and HRMS : Standard mass spectrometry would confirm the molecular weight of this compound. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₉H₉BrN₂). researchgate.net

GC-MS and LC-MS/MS : Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are hyphenated techniques that separate components of a mixture before mass analysis. nih.gov GC-MS is suitable for volatile and thermally stable compounds, while LC-MS is more versatile for a wider range of compounds. These techniques are invaluable for identifying impurities and analyzing fragmentation patterns. The electron ionization (EI) used in GC-MS often leads to characteristic fragmentation of the indazole ring, which can help in structural confirmation. researchgate.net LC-MS/MS allows for the selection of a parent ion, which is then fragmented to produce a daughter ion spectrum, providing further structural detail.

| Expected Mass Spectrometry Data for this compound | | :--- | :--- | | Technique | Expected Result | | HRMS | Exact mass corresponding to C₉H₉BrN₂ | | MS (Isotopic Pattern) | Presence of M+ and M+2 peaks of approximately equal abundance, confirming one bromine atom. | | Fragmentation | Loss of methyl group (-15 Da), loss of bromine atom (-79/81 Da), and cleavage of the indazole ring. |

Infrared (IR) Spectroscopyresearchgate.netmdpi.com

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a useful tool for identifying the presence of specific functional groups. psu.edu For this compound, the IR spectrum would be expected to show characteristic absorption bands for the aromatic C-H stretching, C=C and C=N bond stretching within the indazole ring, and C-H bending vibrations of the methyl groups. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers. researchgate.net

| Expected IR Absorption Bands for this compound | | :--- | :--- | | Vibrational Mode | Expected Wavenumber (cm⁻¹) | | Aromatic C-H Stretch | 3000 - 3100 | | Aliphatic C-H Stretch (Methyl) | 2850 - 3000 | | C=C and C=N Ring Stretch | 1450 - 1620 | | C-H Bend (Methyl) | 1375 - 1450 | | C-Br Stretch | 500 - 650 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating the target compound from any starting materials, by-products, or other impurities, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile organic compounds. A validated HPLC method can separate this compound from closely related impurities. The compound would be dissolved in a suitable solvent and injected into the HPLC system. A reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a modifier like formic acid or trifluoroacetic acid, would be used. The compound would be detected using a UV detector, likely at a wavelength where the indazole ring has strong absorbance (e.g., around 254 nm). The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of >97% is often required for research-grade chemicals. sigmaaldrich.com

| Typical HPLC Parameters for Purity Analysis | | :--- | :--- | | Parameter | Condition | | Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm | | Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Column Temperature | Ambient or controlled (e.g., 30 °C) | | Injection Volume | 10 µL |

Advanced Analytical Techniques for Detection and Quantification in Complex Matrices

The detection and quantification of this compound in complex matrices, such as biological fluids (e.g., plasma, serum) or environmental samples, necessitate the use of highly sensitive and selective analytical methods. nih.govnih.gov Complex matrices contain numerous endogenous substances that can interfere with the analysis, making techniques with high resolving power essential. nih.govnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preeminent technique for this purpose, offering superior sensitivity and specificity for quantifying trace levels of target compounds. nih.govnih.govwiley.comresearchgate.net

LC-MS/MS is particularly advantageous for compounds that may be non-volatile or thermally labile, making them less suitable for GC analysis. The methodology involves three key stages: sample preparation, liquid chromatographic separation, and tandem mass spectrometric detection.

Sample Preparation: The initial step involves extracting the analyte from the complex matrix and removing potential interferences. Common techniques include protein precipitation for plasma or serum samples, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.govsbq.org.br For instance, a salting-out LLE using acetonitrile and a salt solution can be effective for extracting analytes from aqueous biological samples. nih.gov

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the target analyte from other components in the prepared sample. A reversed-phase column, such as a C18, is typically employed for separating moderately polar compounds like this compound. nih.gov The separation is achieved by running a gradient of two or more solvents (mobile phase), for example, water with a formic acid additive and methanol (B129727) or acetonitrile. wiley.com

Mass Spectrometric Detection: The analyte is ionized, commonly using electrospray ionization (ESI), and detected by a tandem mass spectrometer. Detection is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. japtronline.comeurl-pesticides.eu In MRM, a specific precursor ion (usually the protonated molecule, [M+H]+) is selected, fragmented, and a specific product ion is monitored for quantification. This process minimizes matrix interference and allows for accurate quantification even at very low concentrations. japtronline.com The development of a robust LC-MS/MS method requires careful optimization of both chromatographic and mass spectrometric parameters and is validated for linearity, accuracy, precision, and limit of quantification (LOQ). nih.gov

The following table outlines plausible LC-MS/MS conditions for the quantification of this compound in human plasma.

Table 2: Representative LC-MS/MS Parameters for Quantification in Plasma

| Parameter | Value/Description |

|---|---|

| LC System | Shimadzu Nexera X2 or similar |

| Column | Phenomenex Kinetex C18 (2.6 µm, 100 Å, 100 x 4.6 mm) or similar |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| MS System | SCIEX Triple Quad 6500+ or similar |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion | m/z 225.0 (for C₉H₉BrN₂) |

| Product Ions | Hypothetical transitions, e.g., m/z 210.0 (loss of CH₃), m/z 144.1 (loss of Br) |

| Internal Standard | A deuterated analog, e.g., 6-Bromo-1,5-di(methyl-d3)-1H-indazole |

Biological Activities and Pharmacological Investigations of 6 Bromo 1,5 Dimethyl 1h Indazole and Analogues

In Vitro Biological Activity Evaluation

Derivatives of 6-bromo-1H-indazole have demonstrated notable antiproliferative activity against various human cancer cell lines. For instance, a series of novel 1,2,3-triazole derivatives containing a 6-bromo-1H-indazole scaffold were synthesized and showed compelling evidence of inhibition across a spectrum of cancer cell lines. researchgate.net Similarly, other substituted indazole derivatives have been evaluated for their inhibitory activities against human cancer cell lines of the lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and liver (HepG2). nih.gov

One study highlighted a carbothioamide derivative that inhibited the proliferation of A549 lung cancer cells with an IC50 value of 45.5 µg/mL. nih.gov Another research effort focused on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as fibroblast growth factor receptor-1 (FGFR1) inhibitors. One of the most promising compounds from this series, C9, effectively inhibited five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, including NCI-H1581 and NCI-H460, with IC50 values of 1.25 ± 0.23 µM and 2.14 ± 0.36 µM, respectively. nih.gov

Furthermore, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, an analogue, was identified as a potent anticancer compound against hypopharyngeal carcinoma cells (FaDu) and breast cancer cells (MCF7). nih.gov

Table 1: Antiproliferative Activity of 6-Bromo-1,5-dimethyl-1H-indazole Analogues Against Various Cancer Cell Lines

| Compound/Analogue | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Carbothioamide derivative | A549 (Lung) | 45.5 µg/mL | nih.gov |

| Compound C9 | NCI-H1581 (Lung) | 1.25 ± 0.23 µM | nih.gov |

| Compound C9 | NCI-H460 (Lung) | 2.14 ± 0.36 µM | nih.gov |

| Compound C9 | NCI-H520 (Lung) | 1.36 ± 0.27 µM | nih.gov |

| Compound C9 | NCI-H226 (Lung) | 2.31 ± 0.41 µM | nih.gov |

| Compound C9 | NCI-H1703 (Lung) | 1.85 ± 0.32 µM | nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu (Hypopharyngeal) | Data not specified | nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | MCF7 (Breast) | Data not specified | nih.gov |

The anticancer effects of indazole derivatives are often attributed to their ability to interfere with critical cellular processes, leading to cell death. Key mechanisms include the inhibition of tubulin polymerization, cell cycle arrest, and the induction of apoptosis.

Tubulin Polymerization Inhibition: Several indazole-containing compounds have been identified as antimitotic agents that disrupt microtubule dynamics. nih.gov These compounds can reduce the rate of tubulin polymerization, leading to a mitotic arrest that ultimately triggers apoptosis. nih.govnih.gov The disruption of microtubule dynamics is a successful strategy for anticancer drugs, as it interferes with the formation of the mitotic spindle necessary for cell division. nih.govscispace.com

Cell Cycle Arrest: By disrupting microtubule function, these compounds can cause a prolonged mitotic arrest. nih.gov For example, a 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative, compound C9, was found to arrest the cell cycle at the G2 phase in non-small cell lung cancer cell lines. nih.gov Microtubule-targeting agents are known to arrest cells in the G2/M phase, preventing the segregation of chromosomes and leading to cell death. mdpi.com

Apoptosis Induction: The ultimate fate of cancer cells following treatment with many indazole derivatives is apoptosis, or programmed cell death. For instance, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to induce apoptosis in FaDu cells. nih.gov Similarly, compound C9 induced cellular apoptosis in NSCLC cell lines in a dose-dependent manner. nih.gov This apoptotic response is often a consequence of the mitotic arrest caused by the disruption of microtubule dynamics. nih.gov

Indazole derivatives have been investigated for their ability to inhibit various enzymes that play crucial roles in cancer and other diseases.

Kinases are a major class of enzymes targeted in cancer therapy. Indazole-based compounds have shown promise as inhibitors of several kinases.

Fibroblast Growth Factor Receptor (FGFR): The FGFR family of tyrosine kinases is a key target in cancer therapy due to its role in cell proliferation, survival, and angiogenesis. nih.govnih.gov A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel FGFR1 inhibitors. nih.gov Compound C9 from this series not only inhibited FGFR1-amplified NSCLC cell lines but also inhibited the phosphorylation of FGFR1 in a dose-dependent manner. nih.gov The selectivity of FGFR inhibitors is crucial, as off-target effects on other kinases can lead to toxicity. google.com

Mitogen-Activated Protein Kinase (MAPK): The MAPK pathway is a downstream signaling cascade activated by FGFR. nih.gov The compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to selectively activate extracellular signal-regulated kinases (ERK) in the MAPK pathway in FaDu cells. nih.gov Furthermore, the FGFR1 inhibitor C9 was shown to inhibit the phosphorylation of ERK in a dose-dependent manner. nih.gov

Other Kinases: While specific data on this compound's activity against Pim kinase and haspin is limited in the provided context, the broader class of indazole derivatives is known for its kinase inhibitory potential.

Table 2: Kinase Inhibitory Activity of this compound Analogues

| Compound/Analogue | Target Kinase | Effect | Cell Line | Reference |

|---|---|---|---|---|

| Compound C9 | FGFR1 | Inhibition of phosphorylation | NSCLC cell lines | nih.gov |

| Compound C9 | ERK (MAPK pathway) | Inhibition of phosphorylation | NSCLC cell lines | nih.gov |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | ERK (MAPK pathway) | Selective activation | FaDu cells | nih.gov |

β3-adrenergic receptor: While direct binding studies for this compound are not detailed, research on related G protein-coupled receptors (GPCRs) like the β3-adrenergic receptor provides a framework for potential interactions. nih.gov The β3-adrenergic receptor is known to be involved in the activation of the MAP kinase pathway through direct binding of activated c-Src. nih.govsemanticscholar.org This interaction is mediated by proline-rich motifs in the receptor's intracellular domains. nih.gov

G Protein-Coupled Receptors (GPCRs): GPCRs represent a large and important class of drug targets. nih.gov The ability of indazole derivatives to modulate GPCR signaling, either directly or indirectly, remains an area of active investigation.

Antimicrobial Activities

Indazole derivatives have been widely investigated for their potential to combat various microbial infections, demonstrating antibacterial, antifungal, antiprotozoal, and antileishmanial properties. nih.govresearchgate.netresearchgate.net

Antibacterial and Antifungal Activities:

Research has shown that substituted indazoles can be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains. orientjchem.orgnih.govresearchgate.net For instance, a series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy. researchgate.netbanglajol.info Several of these compounds demonstrated moderate to good inhibitory action against various bacterial and fungal strains when compared to standard drugs. researchgate.netbanglajol.info The mechanism of action for some indazole derivatives is thought to involve the inhibition of essential bacterial enzymes responsible for processes like cell wall synthesis or DNA replication. researchgate.net

In another study, indazole-linked triazoles were explored as potential antifungal agents. nih.gov Specifically, an analog featuring a 5-bromo substitution on the indazole ring showed significant activity against a range of fungal cultures, including Candida spp. and Aspergillus spp. nih.govdocumentsdelivered.com This particular compound also demonstrated excellent efficacy in a murine model of Candida albicans infection. nih.govdocumentsdelivered.com The fungistatic profile of some antifungal compounds suggests they inhibit fungal growth over an extended period. frontiersin.org

The antimicrobial activity of these compounds is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. orientjchem.orgresearchgate.net

Interactive Data Table: Antimicrobial Activity of Selected Indazole Analogs

| Compound Type | Target Microorganism | Activity | Reference |

| 6-Bromo-1H-indazole-triazole derivatives | Various bacteria and fungi | Moderate to good inhibition | researchgate.netbanglajol.info |

| 5-Bromo-indazole-linked triazole | Candida spp., Aspergillus spp. | Significant antifungal activity | nih.govdocumentsdelivered.com |

| Substituted Indazoles | Xanthomonas campestris, Candida albicans | Potential antimicrobial activity | orientjchem.org |

Antiprotozoal and Antileishmanial Activities:

Indazole derivatives have also shown promise as agents against protozoal diseases. researchgate.net For example, some synthesized indazole derivatives displayed more potent antiprotozoal activity than the standard drug, metronidazole. pnrjournal.com

Furthermore, in the context of leishmaniasis, a disease caused by Leishmania parasites, certain 3-chloro-6-nitro-1H-indazole derivatives have been identified as promising candidates. nih.govnih.gov In vitro testing against three Leishmania species (L. infantum, L. tropica, and L. major) revealed that the inhibitory potency of these compounds is species-dependent. nih.gov Several derivatives exhibited strong to moderate activity against L. infantum. nih.gov Molecular docking studies have suggested that these compounds may exert their effect by binding to and inhibiting trypanothione (B104310) reductase, a crucial enzyme in the parasite's defense against oxidative stress. nih.govnih.gov

Anti-inflammatory and Anti-HIV Activities

The indazole scaffold is a constituent of various synthetic compounds that possess a broad spectrum of pharmacological activities, including anti-inflammatory and anti-HIV effects. nih.govalnoor.edu.iq

Anti-inflammatory Activity:

Indazole derivatives are recognized for their anti-inflammatory properties. pnrjournal.comresearchgate.net For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine features an indazole core structure. pnrjournal.com Research into novel indazole derivatives continues to explore their potential as anti-inflammatory agents. For example, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid substituted amide derivatives were synthesized and evaluated for their biological activities, including their potential to inhibit pro-angiogenic cytokines associated with tumor growth, which can be linked to inflammatory processes. researchgate.net

Anti-HIV Activity:

The versatility of the indazole ring system extends to antiviral applications, with studies indicating that some indazole derivatives exhibit anti-HIV activity. nih.govnih.gov This highlights the potential of this heterocyclic scaffold in the development of new therapeutic agents against viral infections.

Other Noteworthy Biological Activities

Beyond their antimicrobial and anti-inflammatory properties, indazole derivatives have been associated with a range of other significant biological activities. pnrjournal.com These include anticancer, antioxidant, and enzyme inhibitory activities.

Anticancer Activity:

Several FDA-approved anticancer drugs, such as Niraparib and Pazopanib, contain the indazole scaffold, underscoring its importance in oncology drug discovery. nih.govrsc.org Research has shown that novel indazole derivatives can inhibit the growth of various cancer cell lines. rsc.org For example, one study reported a compound that induced apoptosis (programmed cell death) in breast cancer cells. rsc.org Another study focused on the design of 1,3-dimethyl-6-amino indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion. nih.gov One such derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to be a potent anticancer compound that suppressed IDO1 expression and induced apoptosis in hypopharyngeal carcinoma cells. nih.gov

Antioxidant Activity:

Certain indazole derivatives have demonstrated antioxidant properties. A study on 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid derivatives revealed that some of these compounds exhibited significant scavenging activity against hydroxyl (OH) radicals, DPPH radicals, and superoxide (B77818) radicals. researchgate.net

Enzyme Inhibition:

Indazole-based compounds have been investigated as inhibitors of various enzymes. For instance, indazole-based thiadiazole hybrids have been identified as potent dual inhibitors of thymidine (B127349) phosphorylase and α-glucosidase, enzymes relevant to cancer and diabetes, respectively. nih.gov

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

Understanding the relationship between the chemical structure of a molecule and its biological activity (SAR) or properties (SPR) is crucial for the rational design of new and more effective drugs. elsevierpure.com

Influence of Bromine and Methyl Substituents on Biological Potency

The presence and position of substituents on the indazole ring, such as bromine and methyl groups, can significantly influence the biological potency of the compounds. nih.gov

Studies on various indazole derivatives have highlighted the role of these substituents. For example, in a series of indazole-linked triazoles with antifungal activity, an analog with a 5-bromo substitution on the indazole ring displayed notable potency. nih.gov In another study on indazole-based thiadiazole hybrids, the substitution of a bromo group was found to decrease biological potency, potentially due to its bulky nature. nih.gov Conversely, in a series of 1,3-dimethyl-6-amino indazole derivatives designed as IDO1 inhibitors, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine emerged as a particularly potent anticancer agent. nih.gov

The methyl group's position and steric hindrance can also affect activity. nih.gov For instance, SAR studies on pyridone-containing compounds revealed that two methyl groups at specific positions were important for inhibiting certain enzymes, and the indazole ring itself was found to be a superior heterocyclic core. nih.gov Furthermore, substitutions at the N-1 position of the indazole ring were shown to have a more substantial impact on the potency against one enzyme (EZH1) compared to another (EZH2). nih.gov

Role of Indazole Ring System and Other Functional Groups in Activity

The indazole ring system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. researchgate.netnih.gov The two nitrogen atoms in the pyrazole (B372694) part of the ring can form strong hydrogen bonds within the hydrophobic pockets of receptors, which is a key feature for biological activity. researchgate.net

The tautomeric nature of the indazole ring, existing primarily as the more stable 1H-indazole form, is also a significant factor. nih.govnih.gov Direct alkylation of 1H-indazoles can lead to a mixture of N1- and N2-substituted products, and achieving regioselectivity is a key aspect of synthesizing specific, active analogs. nih.gov

The combination of the indazole core with other functional groups is a common strategy to enhance biological activity. For example, linking the indazole ring to a triazole moiety has led to potent antifungal agents. nih.gov Similarly, the incorporation of a carbohydrazide (B1668358) moiety at the C3 position of the indazole ring was found to be crucial for strong inhibitory activity against the IDO1 enzyme. nih.gov The nature and position of substituents on the aromatic part of the indazole scaffold also play a critical role in modulating the biological activity of these compounds. nih.gov

In Silico Studies and Computational Chemistry

Computational methods, including in silico studies and molecular docking, are invaluable tools in modern drug discovery, providing insights into the potential interactions between a ligand (such as an indazole derivative) and its biological target at the molecular level. nih.govresearchgate.net

Molecular docking studies have been employed to predict the binding modes of active indazole derivatives. For instance, in the investigation of 3-chloro-6-nitro-1H-indazole derivatives as antileishmanial agents, docking studies predicted that these compounds bind to the active site of Leishmania trypanothione reductase. nih.gov These computational models can reveal a network of hydrophobic and hydrophilic interactions that stabilize the ligand-enzyme complex. nih.gov

Furthermore, in silico analysis of pyrrolo[1,2-a]quinoline (B3350903) analogues, which share some structural similarities with fused heterocyclic systems like indazoles, has been used to predict their binding affinity to pathogenic proteins of C. albicans. researchgate.net These studies, combined with the determination of drug-like properties through theoretical pharmacokinetic analysis, help in identifying promising lead compounds for further development. researchgate.net Density Functional Theory (DFT) calculations are also used to understand the electronic properties and reactivity of these molecules, offering further insights into their biological activity. researchgate.net Mechanistic studies using DFT have also been applied to understand the regioselectivity of reactions involving indazoles, which is crucial for synthesizing specific isomers with desired biological activities. rsc.org

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is instrumental in understanding how a ligand, such as an indazole derivative, might interact with a biological target, typically a protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous indazole structures provides significant insights into their potential as inhibitors of various protein targets. For instance, studies on substituted indazole derivatives have shown their potential to bind effectively to the active sites of enzymes like kinases and other proteins implicated in cancer and microbial infections. derpharmachemica.comresearchgate.netaboutscience.eu

For example, docking studies of novel substituted indazole derivatives against the breast cancer-related aromatase enzyme have revealed promising binding affinities. One such study identified a derivative, compound 5f, exhibiting a strong binding energy of -8.0 kcal/mol. derpharmachemica.com This interaction was stabilized by hydrogen bonds with the NH1 and NH2 atoms of the ARG115 residue in the enzyme's active site. derpharmachemica.com Other analogues in the same study also demonstrated significant interactions with key residues like MET374. derpharmachemica.com

In another study focusing on anticancer agents, a series of 3-arylindazoles were docked against the protein with PDB ID: 2ZCS. The results highlighted compounds 3j and 3c with high binding energies of -7.45 and -6.80 kcal/mol, respectively, engaging with key amino acids such as Tyr248, Lys273, Val268, and Arg171. researchgate.net Such findings underscore the capability of the indazole scaffold to form stable complexes with biologically relevant proteins.

The general approach for these studies involves preparing the 3D structure of the indazole derivative and the target protein. The protein's binding site is defined, and a docking algorithm is used to predict the most stable binding poses of the ligand within this site. The stability of these poses is evaluated using a scoring function that estimates the binding affinity. These computational predictions are crucial for prioritizing compounds for further experimental testing.

Interactive Table: Molecular Docking of Indazole Analogues

| Compound/Analogue | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Indazole Derivative 5f | Aromatase | -8.0 | ARG115 derpharmachemica.com |

| Indazole Derivative 5g | Aromatase | -7.7 | ARG115, THR310, LEU372, LEU477 derpharmachemica.com |

| Indazole Derivative 5n | Aromatase | -7.7 | ARG115, THR310, LEU372, LEU477 derpharmachemica.com |

| 3-Arylindazole 3j | 2ZCS | -7.45 | Tyr248, Lys273, Val268, Arg171 researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting various molecular properties, including the distribution of electron density, molecular orbital energies, and reactivity descriptors.

For indazole derivatives, DFT calculations have been employed to understand their structural and electronic properties, which are crucial for their biological activity. For example, DFT studies on various substituted indazoles have been used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally implies higher reactivity.

In one study, DFT calculations at the B3LYP/6-31G level revealed that among a series of synthesized 3-carboxamide indazoles, specific compounds had the largest HOMO-LUMO energy gaps, suggesting higher stability. researchgate.net Furthermore, molecular electrostatic potential (MEP) maps, also derived from DFT calculations, are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.net These maps can highlight regions of the molecule that are likely to engage in hydrogen bonding or other electrostatic interactions with a protein target.

DFT has also been instrumental in elucidating reaction mechanisms involving indazoles. For instance, in a study on the regioselective alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, DFT calculations were used to evaluate the energetics of different reaction pathways, explaining the observed product distribution. nih.gov The calculations of partial charges and Fukui indices via natural bond orbital (NBO) analysis further supported the proposed mechanisms. nih.gov

Interactive Table: DFT-Calculated Properties of Indazole Analogues

| Indazole Analogue | DFT Functional/Basis Set | Calculated Property | Finding |

|---|---|---|---|

| 3-Carboxamide Indazoles | B3LYP/6-31G | HOMO-LUMO Energy Gap | Compounds 8a, 8c, and 8s showed the largest energy gaps, indicating higher stability. researchgate.net |

| Substituted Indazoles | B3LYP/6-31G++(d,p) | Quantum Chemical Parameters (EHOMO, ELUMO) | Used to evaluate corrosion inhibition properties. researchgate.net |

| Methyl 5-bromo-1H-indazole-3-carboxylate | Not Specified | Reaction Pathway Energetics | Elucidated the mechanism of regioselective N1- and N2-alkylation. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. In drug discovery, MD simulations are used to assess the stability of a ligand-protein complex over time and to understand the conformational changes that may occur upon binding.

While specific MD simulation studies for this compound are not readily found in the literature, studies on other indazole derivatives highlight the utility of this technique. For instance, MD simulations have been used to study the stability of indazole derivatives bound to hypoxia-inducible factor (HIF-1α), a key target in cancer therapy. nih.gov These simulations can reveal whether the ligand remains stably in the binding pocket or if it dissociates, providing a more dynamic and realistic picture than static docking poses.

In a study on N-(6-Indazolyl) benzenesulfonamide (B165840) derivatives as potential anticancer agents, MD simulations were employed to rigorously assess the stability of the ligand-protein complexes. worldscientific.com These simulations confirmed a consistent and robust binding of the most potent compounds within the binding sites of their target proteins. worldscientific.com

Prediction of Binding Poses and Affinities

The prediction of binding poses and affinities is a cornerstone of structure-based drug design. This process combines molecular docking with more advanced computational methods to not only predict how a ligand binds but also to estimate the strength of that binding.

Initial binding poses are typically generated through molecular docking, as described in section 4.3.1. These poses represent plausible interaction modes between the ligand and the protein. For indazole analogues, docking studies have successfully predicted binding poses within the active sites of various enzymes, often highlighting key interactions with specific amino acid residues. derpharmachemica.comresearchgate.net

Predicting binding affinity, often expressed as a binding free energy, is more challenging. While docking scores provide a rough estimate, more accurate methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) are often employed. These methods can be used to refine the initial docking results and provide a more quantitative prediction of binding strength.

Recent advancements in computational chemistry have led to more rapid and reliable methods for predicting binding affinities. nih.govnih.gov For example, the ESMACS (Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent) and TIES (Thermodynamic Integration with Enhanced Sampling) approaches have shown good correlation with experimental data for a range of inhibitors. nih.govnih.gov While not yet applied to this compound specifically, these methods hold promise for accurately predicting the binding affinities of indazole-based compounds in the future.

The ultimate goal of these predictions is to identify compounds that are likely to be potent binders to a specific biological target, thereby guiding synthetic efforts towards the most promising candidates.

Chemical Biology and Drug Discovery Applications of 6 Bromo 1,5 Dimethyl 1h Indazole

Utilization as a Building Block in Complex Molecule Synthesis

The synthetic utility of the indazole scaffold is well-documented, with numerous methods developed for its construction and subsequent elaboration. nih.govexlibrisgroup.com 6-Bromo-1,5-dimethyl-1H-indazole, and its close structural relatives like 6-bromo-1H-indazole, serve as crucial intermediates or building blocks in the synthesis of more complex molecules. nih.govchemimpex.comresearchgate.netmedchemexpress.com The bromine atom at the 6-position is particularly valuable, acting as a versatile functional group for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki and Heck reactions. nih.govrsc.org

For instance, the synthesis of (E)-6-Bromo-3-(3,5-dimethoxystyryl)-1H-indazole has been achieved through a Suzuki coupling reaction involving 6-bromo-3-iodo-1H-indazole. nih.govrsc.org This intermediate can then undergo further coupling reactions at the bromine position to generate a library of compounds with diverse substituents at the C6 position. nih.govrsc.org This strategy highlights how the bromo-indazole core is instrumental in constructing complex molecular architectures. Researchers have used 6-bromo-1H-indazole as a starting material to create 1,2,3-triazole-tethered derivatives via click chemistry, demonstrating the scaffold's adaptability for building elaborate heterocyclic systems with potential antimicrobial properties. researchgate.net The inherent reactivity of the bromine substituent makes 6-bromo-indazoles, including the 1,5-dimethyl variant, indispensable tools in research focused on pharmaceutical development. chemimpex.com

Design and Synthesis of Novel Indazole Derivatives with Enhanced Activity

The development of new therapeutic agents often relies on the strategic design and synthesis of derivatives of a parent scaffold to enhance biological activity, selectivity, and pharmacokinetic properties. nih.govnih.gov The this compound core is an attractive starting point for such endeavors due to the synthetic tractability afforded by the bromine atom and the specific structural conformation provided by the methyl groups.

A variety of novel indazole derivatives have been synthesized and evaluated for their therapeutic potential. researchgate.netrsc.orgelsevierpure.com For example, a series of 6-substituted aminoindazole derivatives were designed as potential anticancer agents. rsc.orgelsevierpure.com In one study, this led to the identification of compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine), which demonstrated potent anti-proliferative activity in human colorectal cancer cells. rsc.orgelsevierpure.com This highlights how modifications based on a dimethyl-indazole scaffold can yield compounds with significant biological effects. Similarly, novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core have been synthesized, with several showing moderate to good antimicrobial activity. researchgate.net

Scaffold hopping and molecular hybridization are powerful strategies in medicinal chemistry for discovering novel chemotypes and improving the properties of lead compounds. nih.govnih.gov Scaffold hopping involves replacing the core structure of a known inhibitor with a different, often isosteric, scaffold to generate new intellectual property and potentially better drug-like properties. nih.gov The indazole ring is an excellent alternative to scaffolds like indole, benzimidazole, or aminopyrazole. nih.govresearchgate.net

A notable example involved scaffold hopping from an indole-2-carboxylic acid, a known MCL-1 inhibitor, to an indazole-3-carboxylic acid framework. nih.govrsc.org This strategic switch successfully converted MCL-1 selective inhibitors into dual inhibitors of both MCL-1 and BCL-2, which could be crucial for overcoming cancer drug resistance. nih.govrsc.org Another approach utilized scaffold hopping and molecular hybridization to design potent Fibroblast Growth Factor Receptor (FGFR) inhibitors based on a 1H-indazol-3-amine scaffold. nih.gov These examples underscore the potential of applying such design strategies to the this compound core to explore new biological targets or to create compounds with dual-action mechanisms.

Once a "hit" or "lead" compound with desired biological activity is identified, a process of chemical optimization is undertaken to improve its potency, selectivity, and pharmacokinetic profile. nih.govtmu.edu.tw The indazole scaffold has proven to be highly amenable to such optimization efforts. nih.govresearchgate.net

In one extensive program, structure-based design was used to optimize an initial indazole lead compound into highly potent and selective inhibitors of phosphoinositide 3-kinase δ (PI3Kδ). nih.govacs.org This work led to the discovery of clinical candidates for treating respiratory diseases. nih.govacs.org Another example is the optimization of a virtual screening hit, an indazole compound, which was developed into a lead compound for GyrB inhibition with a significant improvement in inhibitory activity. researchgate.net These studies demonstrate a clear path for the optimization of leads derived from the this compound scaffold, using structure-activity relationships (SAR) to guide synthetic modifications and enhance therapeutic potential.

Development of Targeted Therapeutic Agents

The indazole core is a cornerstone in the development of targeted therapies, which are designed to interact with specific molecular targets involved in the pathology of a disease. nih.govresearchgate.net This approach aims to maximize efficacy while minimizing off-target effects. Derivatives of this compound are well-suited for this purpose, with the scaffold providing a rigid framework for the precise orientation of functional groups that can engage with the binding sites of biological targets.

The application of indazole-based compounds is particularly prominent in the field of oncology . nih.govresearchgate.net Numerous indazole derivatives have been investigated as anticancer agents, targeting various hallmarks of cancer. nih.govresearchgate.netelsevierpure.com For example, a series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid amide derivatives were synthesized and showed inhibitory activity against liver and breast cancer cell lines. researchgate.net A derivative of 1,3-dimethyl-1H-indazole, compound 36 , exhibited potent anti-proliferative activity against human colorectal cancer cells with an IC₅₀ value of 0.4 µM. rsc.orgelsevierpure.com The development of FGFR4 inhibitors based on an indazole scaffold for treating hepatocellular carcinoma further highlights the importance of this chemical class in cancer research. nih.gov

In addition to cancer, indazole derivatives have been explored for the treatment of infectious diseases . researchgate.net Researchers have synthesized 1,2,3-triazole derivatives containing a 6-bromo-1H-indazole moiety and evaluated their antimicrobial efficacy against various bacterial and fungal strains. researchgate.net Other studies have focused on designing indazole and pyrazole (B372694) derivatives as new anticandidal agents to combat infections caused by Candida species. nih.gov

The therapeutic effects of indazole derivatives are achieved through the modulation of key biological pathways and direct interaction with specific molecular targets. researchgate.net The versatility of the indazole scaffold allows it to be tailored to inhibit a wide range of protein families, particularly kinases.

Key molecular targets and pathways modulated by indazole-based compounds include:

Protein Kinases: Indazole derivatives are well-known as kinase inhibitors. Pazopanib, an indazole-containing drug, is a multi-kinase inhibitor. nih.govnih.gov Specific kinase targets for novel indazole derivatives include Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-Kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov For instance, indazole derivatives have been designed as potent and selective inhibitors of FGFR4 for hepatocellular carcinoma. nih.gov

Apoptosis Regulators: By employing scaffold hopping, researchers have developed indazole-based dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2, which are critical for cancer cell survival. rsc.org

Immune Checkpoint Enzymes: Indoleamine 2,3-dioxygenase 1 (IDO1) is an important target in cancer immunotherapy. Indazole derivatives have been designed as IDO1 inhibitors, and some compounds have shown remarkable inhibitory activity. nih.gov The potent anticancer compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was found to significantly suppress IDO1 protein expression in cancer cells. rsc.orgelsevierpure.com

Cell Cycle Progression: The anticancer activity of the dimethyl-indazole derivative 36 was linked to its ability to induce G2/M cell cycle arrest in colorectal cancer cells. rsc.orgelsevierpure.com

The table below summarizes the activity of selected indazole derivatives against various molecular targets, illustrating the potential of this scaffold in targeted therapy.

| Compound Class | Target | Activity (IC₅₀) | Disease Area | Citation |

| 1H-indazol-3-amine derivative | FGFR1 | 15.0 nM (enzymatic) | Cancer | nih.gov |

| 1,3-dimethyl-1H-indazol-6-amine derivative (36 ) | HCT116 cells | 0.4 µM (anti-proliferative) | Cancer | rsc.orgelsevierpure.com |

| 1H-indazole derivative | IDO1 | 5.3 µM | Cancer | nih.gov |

| Indazole-based PI3Kδ inhibitor (GSK2269557 ) | PI3Kδ | - | Respiratory Disease | nih.govacs.org |

| 1H-indazole derivative | EGFR (L858R/T790M) | 0.07 µM | Cancer | nih.gov |

| Indazole-3-acylsulfonamide | MCL-1 / BCL-2 | - | Cancer | rsc.org |

Challenges and Future Directions in Indazole-Based Drug Discovery

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. researchgate.net Its versatile structure has been instrumental in the development of drugs for a wide range of diseases, particularly in oncology. rsc.orgnih.gov Several indazole-based drugs, such as Axitinib, Pazopanib, and Niraparib, are commercially available and used in targeted cancer therapies. rsc.org The compound this compound, with its distinct bromine and methyl group substitutions, represents a valuable chemical intermediate used in the synthesis of more complex molecules for drug discovery. chemimpex.comsigmaaldrich.com Despite the successes, significant challenges remain in the field, prompting new research directions to unlock the full therapeutic potential of this heterocyclic system. nih.govresearchgate.net

Challenges in Indazole-Based Drug Discovery

The development of new drugs is inherently complex, and indazole-based therapeutics are no exception. One of the primary hurdles is the emergence of drug resistance, which can render promising treatments ineffective over time. researchgate.netnih.gov This is a common issue with targeted therapies, including those based on kinase inhibition, a major area for indazole derivatives. nih.gov

Another significant challenge is managing the selectivity of these compounds. Many indazole derivatives function as kinase inhibitors, but a lack of specificity can lead to the inhibition of multiple kinases. nih.gov While this can sometimes be beneficial (multi-target therapy), it often results in adverse side effects due to the disruption of essential cellular pathways. nih.gov The failure of several indazole-based drug candidates during various stages of clinical trials highlights these difficulties; such failures are often attributed to off-target effects or interference with multiple disease pathways. nih.gov

Furthermore, the synthesis of complex indazole derivatives can be challenging. Developing efficient, scalable, and versatile synthetic routes is crucial for producing a diverse range of compounds for structure-activity relationship (SAR) studies and subsequent clinical development. nih.govnih.gov

Future Directions

The future of indazole-based drug discovery is focused on overcoming current challenges and expanding the therapeutic applications of this versatile scaffold. A key direction is the rational design of highly selective inhibitors, particularly mono-kinase inhibitors, to minimize off-target effects and improve safety profiles. nih.gov

Researchers are also exploring new biological targets beyond the well-established protein kinases. Indazole derivatives have shown potential as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and protein arginine deiminase 4 (PAD4), and as modulators of receptors such as the glucocorticoid receptor. nih.gov There is also growing interest in their application as antifungal agents and for treating neurodegenerative conditions like Parkinson's disease. nih.govnih.gov

Advances in synthetic chemistry continue to provide innovative methods for constructing the indazole core, enabling the creation of novel analogues with improved properties. nih.govnih.gov The progression from an indazole to a 2-cyanoindole scaffold in the development of mycobacterial inhibitors, for example, demonstrated that structural modifications can significantly enhance target residence time and antibacterial efficacy. nih.gov

Finally, the integration of computational tools, artificial intelligence (AI), and translational medicine is poised to revolutionize the discovery process. frontiersin.org These technologies can accelerate the identification of promising drug candidates, predict their biological activity and potential toxicity, and help tailor treatments for personalized medicine, offering new hope for the development of the next generation of indazole-based drugs. frontiersin.org

常见问题

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). For example, indazole derivatives show affinity for ATP-binding pockets .

- QSAR Models : Train models on indazole datasets to correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

- ADMET Prediction : SwissADME or ProTox-II assess solubility (LogP ≈ 2.5) and toxicity profiles .

How can crystallization conditions be optimized for thermal stability studies?

Basic Research Question

- Solvent Screening : Test solvents like acetone, ethyl acetate, and methanol via slow evaporation.

- Thermal Analysis : Use DSC to determine melting points (e.g., 48–50°C for 6-Bromo-1-methyl-1H-indazole) .

- Crystal Packing : Analyze H-bonding and π-π interactions via Mercury CSD; methyl groups often contribute to hydrophobic packing .

What are the challenges in regioselective functionalization of this compound?

Advanced Research Question

Regioselectivity is influenced by electronic and steric factors:

- Electrophilic Substitution : Bromine at position 6 deactivates the ring, directing further substitution to position 4 or 7 .

- Nucleophilic Aromatic Substitution : Requires electron-withdrawing groups; limited in this case due to methyl donors .

- Metalation : Use LDA or TMPMgCl·LiCl to deprotonate position 3 for functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。